Isopropyl isothiocyanate

Overview

Description

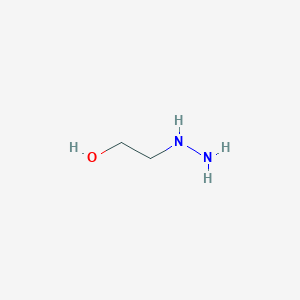

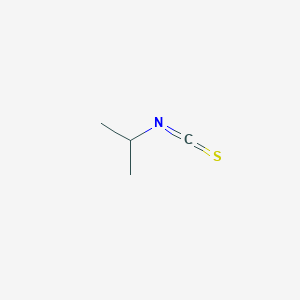

Isopropyl isothiocyanate is a chemical compound that belongs to the class of isothiocyanates, which are derived from glucosinolates found in cruciferous vegetables . It has the molecular formula C4H7NS .

Synthesis Analysis

A general and facile one-pot protocol for the preparation of a broad range of alkyl and aryl isothiocyanates has been developed from their corresponding primary amines under aqueous conditions. This synthetic process involves an in situ generation of a dithiocarbamate salt from the amine substrate by reacting with CS2 followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent .

Molecular Structure Analysis

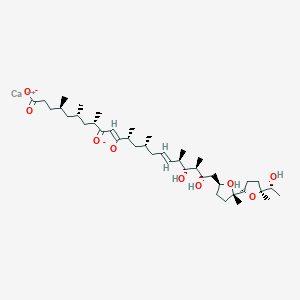

The molecular structure of Isopropyl isothiocyanate is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C4H7NS/c1-4(2)5-3-6/h4H,1-2H3 and the IUPAC Standard InChIKey is VHBFEIBMZHEWSX-UHFFFAOYSA-N .

Chemical Reactions Analysis

Isothiocyanates (ITCs) are bioactive products resulting from enzymatic hydrolysis of glucosinolates (GLs), the most abundant secondary metabolites in the botanical order Brassicales . The antimicrobial activity of ITCs against plant and foodborne pathogens has been particularly well documented .

Physical And Chemical Properties Analysis

Isopropyl isothiocyanate has the molecular weight of 101.170 . More detailed physical and chemical properties can be found in databases like PubChem and NIST Chemistry WebBook .

Scientific Research Applications

Drug Delivery Systems

IPI is used in the formulation of nano vesicles delivery systems . These vesicles are evaluated for their size, polydispersity index (PDI), zeta potential, encapsulation efficiency, drug release, and drug permeation . The vesicles can be coated with chitosan to enhance their mucoadhesive property and intestinal permeation .

Antimicrobial Agent

IPI is used as an antimicrobial agent . It can be used to prevent the growth of harmful microorganisms, providing a potential solution for treating various infections .

Medicinal Intermediate

IPI is also used as a medicinal intermediate . This means it can be used in the synthesis of other medicinal compounds, playing a crucial role in the development of new drugs .

Anti-platelet and Anti-thrombotic Activity

IPI loaded vesicles have been assessed for their anti-platelet and anti-thrombotic activity . This suggests potential applications in the treatment of conditions related to blood clotting .

Facilitating the Opening of Tight Epithelial Junction

IPI exhibits the biological property of facilitating the opening of the tight epithelial junction . This could be beneficial in drug delivery, allowing for increased absorption of drugs .

Increased Circulation Time and Drug Targeting

IPI can increase circulation time and modulate drug release, as well as aid in drug targeting . This can enhance the effectiveness of drug delivery systems, ensuring that the drug reaches the intended target within the body .

Anticarcinogenic, Anti-inflammatory, and Antioxidative Properties

Numerous studies have demonstrated the diverse bioactivities of various isothiocyanates, including IPI, encompassing anticarcinogenic, anti-inflammatory, and antioxidative properties . This suggests potential applications in the prevention and treatment of various diseases .

Potential Treatment for Neurological Disorders and Regulation of Thyroid Gland Function

Studies have revealed that isothiocyanates, including IPI, encompass a plethora of health benefits, including the potential to treat neurological disorders and regulation of thyroid gland function . This suggests potential applications in the treatment of neurological conditions and thyroid-related disorders .

Mechanism of Action

Target of Action

Isopropyl isothiocyanate (IPI) is a bioactive compound that targets a variety of cellular processes. It has been found to inhibit bacterial growth and the development of stx-harboring prophages . IPI governs many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Mode of Action

The mode of action of IPI involves the induction of a global bacterial stress regulatory system, known as the stringent response . Its alarmone, guanosine penta/tetraphosphate ((p)ppGpp), affects major cellular processes, including nucleic acids synthesis, which leads to the efficient inhibition of both prophage induction and toxin synthesis . This abolishes the virulence of enterohemorrhagic Escherichia coli (EHEC) for human and simian cells .

Biochemical Pathways

IPI can modulate a large number of cancer-related targets or pathways. These include the inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .

Pharmacokinetics

Inside the body, IPI is metabolized by the mercapturic acid pathway, which includes the conjugation of IPI with glutathione (GSH) followed by enzymatic degradation and N-acetylation . This process generally increases water solubility and promotes the elimination of the compound from the body .

Result of Action

The result of IPI’s action is the efficient inhibition of both prophage induction and toxin synthesis, which abolishes the virulence of EHEC for human and simian cells . In addition, IPI has been shown to have anti-cancer properties, modulating a variety of cellular processes related to tumorigenesis .

Action Environment

The action of IPI can be influenced by environmental factors. For example, the pH can affect the formation of IPI from its precursor compounds . Furthermore, IPI’s antimicrobial activity can be affected by the specific microbial environment . More research is needed to fully understand how various environmental factors influence the action, efficacy, and stability of IPI.

Safety and Hazards

properties

IUPAC Name |

2-isothiocyanatopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NS/c1-4(2)5-3-6/h4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBFEIBMZHEWSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177045 | |

| Record name | Isopropyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Penetrating mustard-like aroma | |

| Record name | Isopropyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1866/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |

| Record name | Isopropyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1866/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.947-0.955 | |

| Record name | Isopropyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1866/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

Isopropyl isothiocyanate | |

CAS RN |

2253-73-8 | |

| Record name | Isopropyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2253-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002253738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46561PKP9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI)](/img/structure/B31376.png)